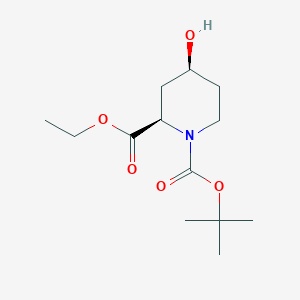

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, also known as E1BHPC, is a chiral compound that has a wide range of applications in the scientific research, drug synthesis, and biochemistry fields. It is a derivative of piperidine, an organic compound with a cyclic structure of five carbon atoms and one nitrogen atom. E1BHPC is a chiral compound, meaning it has two non-superimposable mirror images, which can be used for asymmetric synthesis. It is also a versatile reagent, meaning it can be used to synthesize other compounds. The synthesis of E1BHPC is relatively simple, making it an attractive option for researchers in a variety of fields.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is found in fermented foods and beverages, with implications for health due to its classification as a probable carcinogen. Its formation mechanisms and methods for determination in foods have been studied, along with prevention methods to lower its levels in food products Weber & Sharypov, 2009.

Pharmacology of Ohmefentanyl Stereoisomers

Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers have been explored for their unique pharmacological properties. The review discusses the chemistry, pharmacology, and the differential biological properties of its cis-stereoisomers, providing a model for investigating receptor-mediated phenomena Brine et al., 1997.

Chemical Recycling of Poly(ethylene terephthalate)

The chemical recycling of poly(ethylene terephthalate) (PET) into pure terephthalic acid via hydrolysis, highlighting the potential for repurposing and the conservation of petrochemical products and energy, has been reviewed Karayannidis & Achilias, 2007.

Applications of Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived chemical, has shown potential in cancer treatment, medical materials, and other medical fields. It can be used directly in drug synthesis or to synthesize derivatives for more specific applications, highlighting its flexibility and unique properties in medicinal chemistry Zhang et al., 2021.

properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121713 |

Source

|

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate | |

CAS RN |

1363378-19-1 |

Source

|

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)